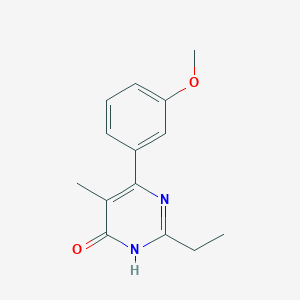![molecular formula C20H22N4O B7356282 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol, also known as MPMD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPMD is a diazo compound that contains an indole ring, which is a common structural motif in many biologically active compounds. The unique chemical structure of MPMD makes it an interesting target for synthesis and investigation.
作用機序
The mechanism of action of 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol is not fully understood, but it is thought to involve modulation of the sigma-1 receptor and the NMDA receptor. This compound has been shown to increase calcium influx through the sigma-1 receptor, which may contribute to its effects on neuronal function. This compound has also been shown to modulate the activity of the NMDA receptor, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to increase the release of acetylcholine and dopamine in rat brain slices. In vivo, this compound has been shown to improve learning and memory in mice, and to have antidepressant-like effects in rats. This compound has also been shown to have analgesic effects in mice.
実験室実験の利点と制限
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has several advantages as a research tool, including its potency and selectivity for the sigma-1 receptor and the NMDA receptor. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some assays. Additionally, the effects of this compound on neuronal function may be complex and difficult to interpret.
将来の方向性
There are several potential future directions for research on 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system. Finally, the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders warrant further investigation.
合成法
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-methylbenzenediazonium tetrafluoroborate with 6-hydroxyindole in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a yellow-orange solid that is soluble in organic solvents.
科学的研究の応用
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has been studied for its potential use as a research tool in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potent activity at the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling and protein folding. This compound has also been shown to have activity at the NMDA receptor, a protein that is involved in learning and memory.
特性
IUPAC Name |
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-2-3-7-15(14)13-21-23-19-17-9-8-16(24-10-4-5-11-24)12-18(17)22-20(19)25/h2-3,6-9,12,22,25H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBSRAVBDAIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=NC2=C(NC3=C2C=CC(=C3)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![3-[1-[2-(Methylamino)benzoyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356248.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)